Guanoclor

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

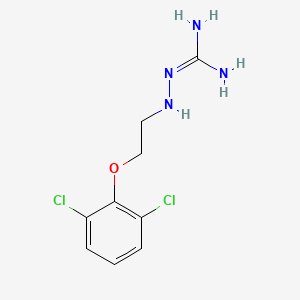

structure

See also: this compound Sulfate (active moiety of).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2N4O/c10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13/h1-3,14H,4-5H2,(H4,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHXRRMCNSMUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198184 | |

| Record name | Guanoclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5001-32-1 | |

| Record name | 2-[2-(2,6-Dichlorophenoxy)ethyl]hydrazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanoclor [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanoclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanoclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanoclor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANOCLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4HBT852YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Guanoclor's Mechanism of Action on Adrenergic Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoclor is a sympatholytic agent belonging to the class of adrenergic neuron blocking drugs. While specific quantitative data for this compound is sparse in publicly available literature, its mechanism of action is understood to be analogous to other well-studied guanidine derivatives, such as Guanethidine and Guanadrel. This guide elucidates the core mechanism by which this compound exerts its effects on adrenergic neurons, leading to a reduction in sympathetic tone. The process involves active uptake into the presynaptic neuron, concentration within synaptic vesicles, subsequent depletion of norepinephrine stores, and functioning as a "false neurotransmitter." This document provides a detailed overview of this mechanism, supported by representative quantitative data from analogous compounds, detailed experimental protocols for studying such agents, and visualizations of the key pathways and workflows.

Core Mechanism of Action

The sympatholytic effect of this compound is not due to receptor antagonism at the postsynaptic membrane, but rather a direct consequence of its actions within the presynaptic adrenergic neuron. The mechanism can be dissected into four primary stages:

-

Neuronal Uptake: this compound is recognized and actively transported from the synaptic cleft into the cytoplasm of the presynaptic adrenergic neuron. This transport is mediated by the Norepinephrine Transporter (NET) , the same transporter responsible for the reuptake of norepinephrine (NE).[1][2] This competition for uptake can initially lead to a transient potentiation of the effects of exogenously applied norepinephrine.[1]

-

Vesicular Sequestration: Once inside the neuron, this compound is concentrated within synaptic vesicles. This process is facilitated by the Vesicular Monoamine Transporter 2 (VMAT2) , which transports monoamines from the cytoplasm into the vesicles for storage.[2]

-

Norepinephrine Depletion: this compound's accumulation within the vesicles displaces norepinephrine, leading to a gradual and progressive depletion of NE stores within the nerve terminal.[1][2] The displaced norepinephrine in the cytoplasm may be metabolized by monoamine oxidase (MAO), further contributing to its depletion.

-

False Neurotransmitter Effect: Upon the arrival of an action potential at the nerve terminal, the synaptic vesicles fuse with the presynaptic membrane and release their contents. Instead of norepinephrine, this compound is released into the synaptic cleft. As this compound has no significant agonist activity at postsynaptic adrenergic receptors, the signal for neurotransmission is effectively blocked.[3]

The net result of these actions is a profound inhibition of sympathetic neurotransmission, leading to a reduction in sympathetic tone, vasodilation, and a decrease in blood pressure.

Signaling and Transport Pathway

The following diagram illustrates the journey of a guanidine-type adrenergic neuron blocker like this compound from the synaptic cleft to its ultimate action of blocking sympathetic transmission.

Caption: this compound's mechanism of action on the adrenergic neuron.

Quantitative Data (Representative of Guanidine-Type Adrenergic Neuron Blockers)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for the closely related and well-studied analogue, Guanethidine. This data is provided to give a quantitative context to the mechanism of action.

Table 1: Inhibition of Norepinephrine Transporter (NET) by Guanethidine

| Parameter | Species | Preparation | Value | Reference |

| Inhibition of [³H]-Norepinephrine Uptake | Rat | Heart | Inhibited | [4] |

| Inhibition of S-I Efflux | Rat | Mesenteric Artery | Concentration-dependent decrease | [5] |

S-I: Stimulation-Induced

Table 2: Time-Course of Guanethidine-Induced Norepinephrine Depletion

| Tissue | Species | Dose | Time Post-Dose | % Depletion |

| Heart | Rat | Not specified | Not specified | Gradual depletion |

| Spleen | Porcine | 15 mg/kg (single dose) | Not specified | Significant decrease in TH+/NPY+ fibers |

| Nerve Terminals | General | Chronic, high doses | 2 weeks | Complete destruction of neurons |

TH+/NPY+: Tyrosine Hydroxylase/Neuropeptide Y positive fibers[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of adrenergic neuron blocking agents like this compound.

Protocol for Measuring [³H]-Norepinephrine Uptake Inhibition

This protocol is designed to quantify the inhibition of the norepinephrine transporter (NET) in a cultured cell line or primary neurons.

-

Cell Culture: Culture rat C6 glioma cells stably transfected with the human norepinephrine transporter (C6-hNET cells) in appropriate media.[6]

-

Preparation: Plate cells in 24-well plates and grow to confluence. On the day of the assay, wash the cells twice with Krebs-Ringer-HEPES buffer.

-

Pre-incubation: Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of the test compound (e.g., this compound, Guanethidine) or a vehicle control. Include a known NET inhibitor (e.g., 100 µM Desipramine) to define non-specific uptake.[6]

-

Uptake Assay: Initiate the uptake by adding a fixed concentration of [³H]-norepinephrine (e.g., 15 nM) to each well.[6]

-

Incubation: Incubate the plates at 37°C for a short period (e.g., 10 minutes) to measure the initial rate of uptake.

-

Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold buffer.

-

Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]-norepinephrine taken up by the cells using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of Desipramine) from the total uptake. Plot the percentage inhibition of specific uptake against the concentration of the test compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[6]

Protocol for Quantifying Norepinephrine Release from Isolated Perfused Spleen

This ex vivo protocol allows for the study of neurotransmitter release from a sympathetically innervated organ.

-

Surgical Preparation: Anesthetize a cat or rabbit and surgically isolate the spleen with its arterial and venous circulation and splenic nerve intact.[7][8]

-

Perfusion Setup: Cannulate the splenic artery and vein. Perfuse the spleen with Krebs-bicarbonate solution, maintained at 33-35°C and gassed with 95% O₂ / 5% CO₂, using a constant-flow pump.[7]

-

Nerve Stimulation: Place the splenic nerve in a bipolar electrode for electrical stimulation (e.g., 10 Hz for 20 seconds).[7]

-

Baseline Measurement: Collect the perfusate from the splenic vein in timed fractions. Stimulate the splenic nerve and collect the effluent to measure the baseline release of norepinephrine.

-

Drug Administration: Infuse the test compound (e.g., this compound) into the arterial line at a known concentration for a defined period.

-

Post-Drug Measurement: After drug administration, repeat the nerve stimulation and collection of perfusate.

-

Norepinephrine Quantification: Analyze the norepinephrine content in the collected perfusate fractions using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or a fluorometric assay.

-

Data Analysis: Compare the amount of norepinephrine released by nerve stimulation before and after the administration of the test compound to quantify the inhibitory effect.

Experimental Workflow Diagram

The following diagram outlines the workflow for the isolated perfused spleen experiment.

Caption: Workflow for the isolated perfused spleen experiment.

Conclusion

This compound, like other guanidine-based adrenergic neuron blockers, exerts its sympatholytic effects through a multi-step mechanism within the presynaptic neuron. By leveraging the neuron's own uptake and storage machinery, it effectively replaces the endogenous neurotransmitter, norepinephrine, with an inert substitute, thereby blocking sympathetic signaling. While specific quantitative data on this compound is limited, the well-established pharmacology of its analogues provides a robust framework for understanding its actions. The experimental protocols detailed herein offer standardized methods for the continued investigation and characterization of this and other compounds targeting adrenergic neuron function.

References

- 1. Guanethidine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actions of bretylium and guanethidine on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of flow-stop on noradrenaline release from normal spleens and spleens treated with cocaine, phentolamine or phenoxybenzamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Release of noradrenaline and dopamine by nerve stimulation in the cat spleen perfused with 3H-dopamine - PMC [pmc.ncbi.nlm.nih.gov]

The Sympatholytic Action of Guanoclor: An In-depth Analysis of its Inhibitory Effect on Dopamine β-Hydroxylase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Dopamine β-Hydroxylase in Catecholamine Biosynthesis

Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine. This enzymatic step is essential for the proper functioning of the sympathetic nervous system, which regulates a multitude of physiological processes, including cardiovascular function. DBH is a copper-containing monooxygenase that utilizes ascorbate as a cofactor. It is primarily located in the synaptic vesicles of noradrenergic neurons and the chromaffin granules of the adrenal medulla.

Inhibition of DBH presents a strategic approach for modulating sympathetic activity. By reducing the synthesis of norepinephrine, DBH inhibitors can lead to a decrease in neurotransmitter release from sympathetic nerve terminals, resulting in vasodilation and a subsequent reduction in blood pressure. This mechanism forms the basis for the therapeutic application of compounds targeting this enzyme in the management of hypertension.

Guanoclor: A Dual-Acting Antihypertensive Agent

This compound's antihypertensive effect is attributed to two primary mechanisms:

-

Adrenergic Neuron Blockade: this compound acts on postganglionic sympathetic neurons to inhibit the release of norepinephrine. This action is a key contributor to its blood pressure-lowering effects.

-

Inhibition of Dopamine β-Hydroxylase: By directly inhibiting DBH, this compound further reduces the amount of norepinephrine available for release.

This multifaceted approach distinguishes this compound from other antihypertensive agents and highlights its targeted action on the sympathetic nervous system.

Quantitative Analysis of this compound's Inhibition of Dopamine β-Hydroxylase

A thorough review of the scientific literature did not yield specific quantitative data for the inhibition of dopamine β-hydroxylase by this compound, such as IC50 or Ki values. The table below is provided as a template for researchers to populate once such data is determined through experimental investigation. For context, data on other known DBH inhibitors are included where available.

| Inhibitor | IC50 | Ki | Organism/Enzyme Source | Assay Method | Reference |

| This compound | Data not available | Data not available | - | - | - |

| Nepicastat | 9 nM | - | - | - | |

| Zamicastat | 73.8 ± 7.2 µM (P-gp) | - | Human | In vitro | |

| 17.0 ± 2.7 µM (BCRP) | |||||

| Etamicastat | 47.7 ± 1.8 µM (BCRP) | - | Human | In vitro |

Note: IC50 values for Zamicastat and Etamicastat are for their inhibitory effects on P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are relevant to their pharmacokinetic profiles, rather than direct DBH inhibition.

Experimental Protocols for Measuring Dopamine β-Hydroxylase Activity

To facilitate the quantitative analysis of this compound's inhibitory effect on DBH, two established experimental protocols are detailed below. These methods can be adapted to determine key inhibitory constants.

Spectrophotometric Assay for Dopamine β-Hydroxylase Activity

This method is based on the enzymatic conversion of a substrate (tyramine) to a product (octopamine), which is then oxidized to p-hydroxybenzaldehyde and quantified spectrophotometrically.

Materials:

-

Purified Dopamine β-hydroxylase

-

This compound (or other inhibitors) at various concentrations

-

Tyramine hydrochloride (substrate)

-

Sodium acetate buffer (pH 5.0)

-

Ascorbic acid

-

Catalase

-

N-ethylmaleimide (NEM)

-

Sodium periodate

-

Sodium metabisulfite

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing sodium acetate buffer, ascorbic acid, catalase, NEM, and the enzyme solution.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a specified time to allow for inhibitor-enzyme interaction.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, tyramine.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding sodium periodate. This step also oxidizes the product, octopamine, to p-hydroxybenzaldehyde.

-

Removal of Excess Periodate: Add sodium metabisulfite to remove excess periodate.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting p-hydroxybenzaldehyde at 330 nm.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

UHPLC-Based Assay for Dopamine β-Hydroxylase Activity

This highly sensitive method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) to separate and quantify the substrate (tyramine) and the product (octopamine).

Materials:

-

Purified Dopamine β-hydroxylase

-

This compound (or other inhibitors) at various concentrations

-

Tyramine hydrochloride (substrate)

-

Reaction buffer components (as in the spectrophotometric assay)

-

UHPLC system with a suitable column (e.g., C18) and a PDA detector

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

Acetonitrile and other HPLC-grade solvents

Procedure:

-

Enzymatic Reaction: Perform the enzymatic reaction as described in the spectrophotometric assay (steps 1-5).

-

Reaction Termination: Terminate the reaction by adding a strong acid (e.g., perchloric acid) or by rapid freezing.

-

Sample Preparation:

-

Centrifuge the terminated reaction mixture to pellet precipitated proteins.

-

(Optional) Perform Solid Phase Extraction on the supernatant to remove interfering substances.

-

-

UHPLC Analysis:

-

Inject a defined volume of the prepared sample into the UHPLC system.

-

Separate the substrate (tyramine) and product (octopamine) using an appropriate gradient of mobile phases.

-

Detect and quantify the separated compounds using a PDA detector at their respective maximum absorbance wavelengths.

-

-

Data Analysis:

-

Determine the concentration of the product (octopamine) formed in the presence of different concentrations of this compound.

-

Calculate the percentage of inhibition and determine the IC50 value. Further kinetic studies can be performed to determine the Ki value and the mode of inhibition.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental processes are provided below using the DOT language for Graphviz.

Dopamine β-Hydroxylase in the Catecholamine Biosynthesis Pathway

Caption: The enzymatic conversion of dopamine to norepinephrine by DBH, and its inhibition by this compound.

General Workflow for DBH Inhibition Assay

Caption: A generalized workflow for determining the inhibitory effect of this compound on DBH activity.

Logical Relationship of this compound's Dual Antihypertensive Action

Caption: The dual mechanism of this compound leading to reduced sympathetic tone and lowered blood pressure.

Conclusion and Future Directions

This compound's efficacy as an antihypertensive agent is rooted in its dual mechanism of action, which includes the inhibition of dopamine β-hydroxylase. While this inhibitory activity is established, a notable gap exists in the literature regarding the specific quantitative parameters of this interaction. The experimental protocols detailed in this guide provide a clear pathway for researchers to determine the IC50 and Ki values of this compound for DBH. Such data would be invaluable for a more complete understanding of its pharmacological profile and could inform the development of novel, more selective DBH inhibitors for the treatment of cardiovascular diseases. Future research should focus on performing these quantitative assessments and exploring the structure-activity relationship of this compound and its analogs in relation to DBH inhibition.

Pharmacological Profile of Guanoclor: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoclor is a sympatholytic drug historically used in the management of hypertension. Its mechanism of action is characterized by a dual effect on the sympathetic nervous system: the blockade of adrenergic neurons and the inhibition of the enzyme dopamine β-hydroxylase. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, summarizing its qualitative pharmacological effects, and outlining relevant experimental protocols. This document is intended to serve as a resource for researchers and professionals in drug development interested in the sympatholytic class of compounds.

Introduction

This compound is a guanidine derivative that exerts its antihypertensive effects by interfering with the function of the sympathetic nervous system.[1] As an adrenergic neuron-blocking agent, it disrupts the storage and release of norepinephrine from sympathetic nerve endings.[2] Additionally, this compound is known to inhibit dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine, further contributing to its sympatholytic activity.[3] Understanding the detailed pharmacological profile of this compound is crucial for elucidating the broader mechanisms of sympatholytic drugs and for the development of novel therapeutics targeting the adrenergic system.

Mechanism of Action

This compound's sympatholytic action is multifactorial, primarily targeting the peripheral sympathetic nervous system.

Adrenergic Neuron Blockade

This compound is actively transported into adrenergic neurons via the norepinephrine transporter (NET).[2] Once inside the neuron, it is concentrated in and depletes the storage vesicles of norepinephrine.[2] This leads to a gradual reduction in the amount of norepinephrine available for release upon nerve stimulation, resulting in a decrease in sympathetic tone.[2]

Inhibition of Dopamine β-Hydroxylase

This compound also acts as an inhibitor of dopamine β-hydroxylase (DBH).[3] This copper-containing enzyme catalyzes the final step in the biosynthesis of norepinephrine from dopamine.[4] By inhibiting DBH, this compound further reduces the synthesis of norepinephrine within sympathetic neurons, compounding its norepinephrine-depleting effects.[3]

Pharmacological Effects

The primary pharmacological effect of this compound is the reduction of blood pressure. This is a direct consequence of its sympatholytic action, which leads to decreased peripheral vascular resistance.

| Pharmacological Effect | Description |

| Antihypertensive Effect | Lowers both systolic and diastolic blood pressure. |

| Sympatholytic Activity | Reduces the effects of sympathetic nerve stimulation on target organs. |

| Norepinephrine Depletion | Decreases the concentration of norepinephrine in sympathetic nerve terminals and tissues. |

Safety and Adverse Effects

The adverse effects of this compound are primarily extensions of its sympatholytic mechanism.

| Adverse Effect Category | Associated Symptoms |

| Cardiovascular | Orthostatic hypotension, bradycardia. |

| Central Nervous System | Drowsiness, depression. |

| Gastrointestinal | Diarrhea. |

| Other | Nasal congestion, inhibition of ejaculation. |

Note: A quantitative breakdown of the incidence and severity of adverse effects from comprehensive clinical trials is not available in the reviewed literature.

Experimental Protocols

The following sections describe general experimental protocols relevant to assessing the pharmacological profile of a sympatholytic drug like this compound. These are representative methodologies and may not have been specifically published for this compound.

In Vitro Assessment of Sympatholytic Activity: Isolated Tissue Preparations

Objective: To determine the effect of the compound on the contractile response of vascular smooth muscle to adrenergic nerve stimulation.

Protocol:

-

Tissue Preparation: A segment of an artery (e.g., rat thoracic aorta) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2/5% CO2.[5]

-

Stimulation: The tissue is subjected to electrical field stimulation to elicit nerve-mediated contractions.

-

Drug Application: After a stabilization period, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

-

Data Acquisition: The contractile force is measured using an isometric force transducer connected to a data acquisition system.[5]

-

Analysis: The inhibitory effect of the compound on the nerve-stimulation-induced contractions is quantified to determine its sympatholytic potency.

In Vitro Dopamine β-Hydroxylase Inhibition Assay

Objective: To quantify the inhibitory activity of the compound against dopamine β-hydroxylase.

Protocol:

-

Enzyme Preparation: Purified dopamine β-hydroxylase (e.g., from bovine adrenal glands) is used.

-

Reaction Mixture: The assay mixture contains the enzyme, its substrate dopamine, the cofactor ascorbic acid, and a buffer solution.

-

Inhibitor Addition: Various concentrations of the test compound are pre-incubated with the enzyme.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and allowed to proceed for a defined time at a specific temperature. The reaction is then stopped, typically by the addition of acid.

-

Product Quantification: The amount of norepinephrine formed is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection or a radioenzymatic assay.[5]

-

Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated, and the IC50 value is determined.

In Vivo Assessment of Norepinephrine Depletion

Objective: To measure the effect of the compound on norepinephrine levels in tissues.

Protocol:

-

Animal Model: A suitable animal model (e.g., rats) is used.

-

Drug Administration: The test compound is administered to the animals via an appropriate route (e.g., intraperitoneal injection).

-

Tissue Collection: At various time points after drug administration, animals are euthanized, and target tissues (e.g., heart, spleen, brain) are collected.

-

Norepinephrine Extraction: Catecholamines are extracted from the tissue homogenates.

-

Quantification: The concentration of norepinephrine in the tissue extracts is measured using HPLC with electrochemical detection or mass spectrometry.[6]

-

Analysis: The extent of norepinephrine depletion is determined by comparing the levels in treated animals to those in a vehicle-treated control group.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its pharmacological evaluation.

Caption: Dopamine to Norepinephrine Synthesis Pathway Inhibition by this compound.

Caption: Adrenergic Neuron Blockade by this compound.

Caption: Experimental Workflow for Sympatholytic Drug Evaluation.

Conclusion

This compound serves as a classic example of a sympatholytic agent with a dual mechanism of action involving adrenergic neuron blockade and inhibition of norepinephrine synthesis. While its clinical use has largely been superseded by newer antihypertensive agents with more favorable side-effect profiles, the study of its pharmacological properties remains valuable for understanding the intricacies of the sympathetic nervous system and for the rational design of new drugs targeting adrenergic pathways. Further research to obtain precise quantitative data on its enzymatic inhibition and clinical efficacy would provide a more complete picture of this compound's pharmacological profile.

References

- 1. This compound as an antihypertensive drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of dopamine beta-hydroxylase by goitrin, a natural antithyroid compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Chronic Social Defeat on Expression of Dopamine β-Hydroxylase in Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Voltammetric Monitoring of Norepinephrine Release in the Rat Ventral Bed Nucleus of the Stria Terminalis and Anteroventral Thalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Depletion of norepinephrine decreases the proliferation, but does not influence the survival and differentiation, of granule cell progenitors in the adult rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanoclor's Off-Target Affinity: A Technical Examination of Non-Adrenergic Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoclor, a historically recognized antihypertensive agent, exerts its primary therapeutic effects through interaction with adrenergic receptors. However, a growing body of evidence indicates that this compound also exhibits significant binding affinity for non-adrenergic sites, contributing to its complex pharmacological profile. This technical guide provides an in-depth analysis of this compound's binding to two key non-adrenergic targets: imidazoline receptors and the sodium-hydrogen exchanger (NHE). By summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's off-target interactions, fostering further investigation into its molecular mechanisms and potential for therapeutic repositioning.

Introduction

This compound is a guanidinium derivative that has been utilized as a sympatholytic agent for the management of hypertension. Its mechanism of action has traditionally been attributed to its effects on the adrenergic system. However, off-target interactions play a crucial role in the overall pharmacological and toxicological profile of a drug. For this compound, investigations have revealed significant binding to non-adrenergic sites, which may account for some of its observed physiological effects beyond its primary antihypertensive action. Understanding these off-target interactions is paramount for a complete characterization of the drug and for exploring new therapeutic avenues. This guide focuses on two prominent non-adrenergic targets of this compound: imidazoline receptors and the Na+/H+ exchanger.

Quantitative Binding Data

While specific high-resolution binding constants such as Kᵢ or Kₔ values for this compound at imidazoline receptors are not extensively reported in publicly available literature, its affinity for the Na+/H+ exchanger has been characterized. The available data indicates a micromolar range of affinity, suggesting a physiologically relevant interaction.

| Target | Ligand | Affinity Range (µM) | Cell/Tissue System(s) | Reference(s) |

| Sodium-Hydrogen Exchanger (NHE) | This compound | 0.5 - 6 | Various cell types | [1] |

Note: The affinity of this compound for the Na+/H+ exchanger is reported as a range, reflecting variability across different experimental systems. Further studies are required to establish precise binding constants for specific NHE isoforms.

Experimental Protocols

To facilitate further research into this compound's non-adrenergic binding, this section outlines detailed methodologies for key experimental assays.

Radioligand Displacement Assay for Imidazoline I₁ Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for I₁ imidazoline receptors using a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the I₁ imidazoline receptor.

Materials:

-

Radioligand: [³H]-clonidine or other suitable I₁ receptor radioligand.

-

Test Compound: this compound sulfate.

-

Reference Compound: Clonidine or other known I₁ receptor ligand.

-

Membrane Preparation: Homogenized tissue or cell membranes expressing I₁ imidazoline receptors (e.g., from bovine adrenal chromaffin cells or PC12 cells).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from a suitable tissue or cell line known to express I₁ imidazoline receptors. Homogenize the tissue/cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 10 µM clonidine (for non-specific binding).

-

50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

50 µL of [³H]-clonidine at a concentration close to its Kₔ (typically 0.5-2 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Na⁺/H⁺ Exchanger (NHE) Activity Assay by Intracellular pH Measurement

This protocol describes a method to assess the inhibitory effect of this compound on NHE activity by monitoring changes in intracellular pH (pHi) using a pH-sensitive fluorescent dye.

Objective: To determine the IC₅₀ of this compound for the inhibition of the Na⁺/H⁺ exchanger.

Materials:

-

Cell Line: A suitable cell line expressing the NHE isoform of interest (e.g., CHO cells stably expressing NHE1).

-

pH-sensitive fluorescent dye: 2',7'-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).

-

HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 5.5 mM glucose, pH 7.4.

-

Ammonium-containing buffer: HBS with 20 mM NH₄Cl replacing 20 mM NaCl.

-

Sodium-free buffer: HBS with N-methyl-D-glucamine (NMDG) replacing NaCl.

-

This compound sulfate.

-

Fluorometer or fluorescence microscope.

Procedure:

-

Cell Preparation: Seed the cells on glass coverslips and grow to 70-80% confluency.

-

Dye Loading: Wash the cells with HBS and then incubate with 2 µM BCECF-AM in HBS for 20-30 minutes at 37°C.

-

Acidification: Wash the cells to remove extracellular dye and place the coverslip in the cuvette of a fluorometer or on the stage of a fluorescence microscope. Induce an acid load by perfusing the cells with the ammonium-containing buffer for 2-3 minutes, followed by perfusion with the sodium-free buffer. This "ammonium prepulse" technique causes a rapid intracellular acidification.

-

pH Recovery: Initiate pH recovery by switching the perfusion to the sodium-containing HBS. The activity of the NHE will cause an influx of Na⁺ in exchange for H⁺, leading to a gradual increase in pHi.

-

Inhibition by this compound: To determine the effect of this compound, perform the pH recovery step in the presence of varying concentrations of the drug (e.g., 0.1 µM to 100 µM).

-

Fluorescence Measurement: Excite the BCECF-loaded cells at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 530 nm). The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is proportional to the pHi.

-

Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-K⁺ buffer containing nigericin at different known pH values.

-

Data Analysis: Calculate the initial rate of pHi recovery (dpHi/dt) in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition of the recovery rate against the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

I₁ Imidazoline Receptor Signaling Pathway

Activation of the I₁ imidazoline receptor by agonists such as this compound initiates a distinct signaling cascade that is independent of the classical G-protein coupled receptor pathways associated with adrenergic receptors.[2][3] The primary downstream effect is the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the hydrolysis of phosphatidylcholine. This enzymatic reaction generates two key second messengers: diacylglycerol (DAG) and phosphocholine. DAG can then be further metabolized to produce arachidonic acid, a precursor for various eicosanoids. A significant consequence of I₁ receptor activation is the inhibition of the Na⁺/H⁺ exchanger, leading to a decrease in intracellular pH.

References

Guanoclor's Role in Modulating Intracellular pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoclor, a guanidinium derivative, demonstrates a significant role in the modulation of intracellular pH (pHi). This technical guide delineates the core mechanism of action of this compound, focusing on its potent inhibition of the Na+/H+ exchanger (NHE). By summarizing key quantitative data, providing detailed experimental protocols for assessing its activity, and visualizing the underlying signaling pathways, this document serves as an in-depth resource for researchers and professionals in drug development. The primary effect of this compound is the prevention of pHi recovery following cellular acidification, a consequence of its interaction with the NHE at a binding site distinct from that of amiloride and its derivatives. This guide will explore the specifics of this interaction and the methodologies used to characterize it.

Introduction to this compound and Intracellular pH Regulation

Intracellular pH is a critical parameter for a multitude of cellular processes, including enzyme activity, cell proliferation, and apoptosis. The regulation of pHi is tightly controlled by various transport mechanisms, among which the sodium-hydrogen exchanger (NHE) family of proteins plays a pivotal role.[1] These integral membrane proteins mediate the electroneutral exchange of one intracellular proton for one extracellular sodium ion, thereby extruding acid from the cell and counteracting intracellular acidification.[2]

This compound, a potent antihypertensive agent, has been identified as a powerful modulator of intracellular pH. Its mechanism of action is primarily attributed to its ability to inhibit the Na+/H+ exchanger. This inhibition prevents the recovery of pHi in cells that have been subjected to an acid load, highlighting its potential as a tool for studying the physiological and pathological roles of NHE and as a lead compound for therapeutic development.

Mechanism of Action: Inhibition of the Na+/H+ Exchanger

This compound's primary effect on intracellular pH is mediated through its direct inhibition of the Na+/H+ exchanger (NHE). This inhibition is potent and has been observed across various cell types.

Binding and Affinity

This compound exhibits a high affinity for the Na+/H+ exchanger, with reported K₀.₅ values ranging from 0.5 µM to 6 µM in different cellular systems. This affinity makes it a more potent inhibitor than the well-characterized NHE inhibitor, amiloride. Notably, experimental evidence suggests that this compound binds to a site on the NHE that is distinct from the amiloride binding site. This is supported by the finding that this compound does not compete with [³H]ethylpropylamiloride for binding to the exchanger.

Functional Consequences of NHE Inhibition

By blocking the Na+/H+ exchanger, this compound effectively halts the primary mechanism for proton extrusion in many cell types under acidic stress. This leads to a sustained decrease in intracellular pH in an acidified environment. This action is crucial for its pharmacological effects and provides a clear experimental endpoint for studying its activity.

Quantitative Data on this compound and Other NHE Inhibitors

The following table summarizes the available quantitative data for this compound's interaction with the Na+/H+ exchanger, alongside data for other common NHE inhibitors for comparative purposes.

| Compound | Target | Action | Affinity (K₀.₅ / IC₅₀) | Cell Type/System | Reference |

| This compound | Na+/H+ Exchanger | Inhibitor | 0.5 - 6 µM | Various (e.g., cardiac cells, fibroblasts) | [2] |

| Amiloride | Na+/H+ Exchanger | Inhibitor | ~1 µM (Ki) | Rabbit kidney brush border membranes | [2] |

| Cariporide (HOE642) | NHE-1 | Inhibitor | 8 ± 2 nM | Chinese Hamster Ovary (CHO) K1 cells | [3][4] |

| Eniporide | hNHE1 | Inhibitor | 4.5 nM | CHO-K1 cells expressing human NHE1 | [5] |

| T-162559 | hNHE1 | Inhibitor | 0.96 nM | CHO-K1 cells expressing human NHE1 | [5] |

Signaling Pathways and Experimental Workflows

Na+/H+ Exchanger Signaling Pathway

The following diagram illustrates the fundamental role of the Na+/H+ exchanger in maintaining intracellular pH and the point of intervention by this compound.

Experimental Workflow: Assessing this compound's Effect on pHi Recovery

This workflow details a common method to induce intracellular acidification and measure the inhibitory effect of this compound on the subsequent pH recovery.

Experimental Protocols

Measurement of Intracellular pH using BCECF-AM

This protocol describes the use of the fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) to measure changes in intracellular pH.

Materials:

-

Cultured cells grown on glass coverslips

-

BCECF-AM (stock solution in DMSO)

-

HEPES-buffered saline solution (HBSS)

-

NH₄Cl solution in HBSS (e.g., 20 mM)

-

This compound stock solution

-

Fluorescence microscope with excitation wavelengths of ~490 nm and ~440 nm and an emission wavelength of ~535 nm.

Procedure:

-

Dye Loading: Incubate the cultured cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells three times with fresh HBSS to remove any extracellular dye.

-

Microscopy Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Baseline Measurement: Perfuse the cells with HBSS and record the ratio of fluorescence intensity at excitation wavelengths of 490 nm and 440 nm. This ratio is proportional to the intracellular pH.

-

Inducing Acid Load (NH₄Cl Prepulse Technique):

-

Perfuse the cells with HBSS containing 20 mM NH₄Cl for 5-10 minutes. This will initially cause an intracellular alkalinization.

-

Rapidly switch the perfusion back to the standard HBSS (Na⁺-containing). The rapid efflux of NH₃ will leave behind H⁺, causing a sharp drop in intracellular pH.

-

-

Measuring pH Recovery: Monitor the fluorescence ratio as the cells begin to recover from the acid load. In control cells, the Na+/H+ exchanger will be activated, leading to a gradual increase in the fluorescence ratio, indicating pHi recovery.

-

This compound Treatment:

-

After the initial recovery measurement, perfuse the cells with HBSS containing the desired concentration of this compound for a predetermined incubation period.

-

Repeat the NH₄Cl prepulse technique in the continued presence of this compound.

-

-

Measuring Inhibition of Recovery: Record the fluorescence ratio following the acid load in the presence of this compound. A potent inhibitor like this compound will significantly slow or completely block the rate of pHi recovery.

-

Calibration (Optional but Recommended): At the end of the experiment, calibrate the fluorescence ratio to absolute pH values using a high-K⁺ buffer containing nigericin at a range of known pH values.

Off-Target Effects Assessment

Currently, there is a lack of published evidence suggesting that this compound has significant off-target effects that directly modulate intracellular pH. Its action appears to be specific to the Na+/H+ exchanger. However, when evaluating any new compound, it is prudent to consider potential off-target activities. A general approach to screen for off-target effects could involve:

-

Broad Kinase Profiling: Assessing the inhibitory activity of this compound against a panel of kinases, as many signaling pathways that influence ion transport are regulated by phosphorylation.

-

Receptor Binding Assays: Screening this compound against a panel of common G-protein coupled receptors (GPCRs) and ion channels to identify any unintended interactions.

-

Metabolic Assays: Evaluating the effect of this compound on cellular respiration and glycolysis, as metabolic changes can indirectly influence intracellular pH.

Conclusion

This compound is a potent inhibitor of the Na+/H+ exchanger, a key regulator of intracellular pH. Its ability to prevent the recovery from cellular acidification makes it a valuable tool for studying the roles of pHi in various physiological and pathological contexts. This technical guide provides a foundational understanding of this compound's mechanism of action, summarizes the available quantitative data, and offers detailed experimental protocols for its characterization. For researchers and drug development professionals, this compound represents a well-defined molecular probe for investigating the intricate machinery of intracellular pH regulation and a potential starting point for the development of novel therapeutics targeting the Na+/H+ exchanger.

References

- 1. researchgate.net [researchgate.net]

- 2. The Na+/H+ exchanger isoform 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New drugs for the Na+/H+ exchanger. Influence of Na+ concentration and determination of inhibition constants with a microphysiometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Frontiers | (Patho-)Physiology of Na+/H+ Exchangers (NHEs) in the Digestive System [frontiersin.org]

The Chemical Relationship Between Guanoclor and Other Guanidinium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical and pharmacological relationships between Guanoclor and other compounds containing the guanidinium functional group. By examining their structures, mechanisms of action, and physicochemical properties, this document aims to offer a comprehensive resource for professionals in the fields of medicinal chemistry and drug development.

Introduction to this compound and the Guanidinium Moiety

This compound is an antihypertensive agent known for its sympatholytic properties.[1] Its mechanism of action involves acting as an adrenergic neuron-blocking agent and interfering with noradrenaline (norepinephrine) synthesis through the inhibition of dopamine β-hydroxylase.[2] The pharmacological activity of this compound is intrinsically linked to its core chemical feature: the guanidinium group.

The guanidinium group, the protonated form of guanidine, is a highly basic and remarkably stable functional group due to its unique electronic structure.[3] At physiological pH, it exists as a cation with the positive charge delocalized across three nitrogen atoms through resonance.[4] This delocalization, often referred to as Y-aromaticity, results in a planar, symmetric ion.[4] The guanidinium group's ability to form multiple hydrogen bonds and engage in electrostatic interactions is fundamental to the biological activity of many natural and synthetic compounds.[5]

Caption: Resonance stabilization of the guanidinium cation.

Chemical Structure and Comparative Analysis

The chemical structure of this compound is 2-{[2-(2,6-Dichlorophenoxy)ethyl]amino}guanidine.[1] It features a guanidinium head, a flexible ethylamino linker, and a 2,6-dichlorophenoxy tail. This structure shares features with other adrenergic neuron-blocking agents while also having distinct characteristics.

-

Guanethidine : A foundational adrenergic neuron blocker, Guanethidine consists of a guanidinium group attached to an ethyl linker, which is in turn connected to a saturated eight-membered heterocyclic (azocane) ring.[6] Unlike this compound, it lacks an aromatic ring directly attached to the linker.

-

Guanfacine : An α2A-adrenergic agonist, Guanfacine also contains a 2,6-dichlorophenyl group, but it is linked to the guanidinium moiety via an acetamide group.[7][8] This difference in linkage significantly alters its pharmacological profile from a neuron blocker to a receptor agonist.

-

Debrisoquine : This antihypertensive agent incorporates the guanidinium group within a rigid isoquinoline ring system.[9][10] This constrained conformation distinguishes it from the more flexible structures of this compound and Guanethidine.

-

Metformin : A biguanide used in the treatment of diabetes, Metformin consists of two linked guanidine units.[11][12] Its mechanism of action is distinct from the adrenergic blockers, primarily involving the reduction of hepatic glucose production.[13]

-

Arginine : This naturally occurring amino acid features a guanidinium group on its side chain.[14][15] The chemical properties of this group are crucial for its biological roles, including protein structure and function, and as a precursor for nitric oxide.[16][17]

Quantitative Data on this compound and Related Compounds

The following table summarizes key physicochemical properties of this compound and other selected guanidinium compounds for comparative analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Primary Therapeutic Use |

| This compound | C₉H₁₂Cl₂N₄O | 263.12 | Not readily available | Antihypertensive |

| Guanethidine | C₁₀H₂₂N₄ | 198.31 | Not readily available | Antihypertensive[6] |

| Guanfacine | C₉H₉Cl₂N₃O | 246.10 | Not readily available | Antihypertensive, ADHD Treatment[7] |

| Debrisoquine | C₁₀H₁₃N₃ | 175.23 | Not readily available | Antihypertensive[9] |

| Metformin | C₄H₁₁N₅ | 129.16 | 12.4[13] | Antidiabetic[12] |

| Arginine | C₆H₁₄N₄O₂ | 174.20 | 12.48 (guanidyl group)[18] | Amino Acid, Nutritional Supplement[15] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of these compounds. Below are representative experimental protocols.

The synthesis of this compound can be achieved through a two-step process.[1]

Step 1: Synthesis of 2-(2,6-Dichlorophenoxy)ethylhydrazine

-

Reactants : β-(2,6-dichlorophenoxy)ethyl bromide and hydrazine.

-

Procedure :

-

Dissolve β-(2,6-dichlorophenoxy)ethyl bromide in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours.

-

After cooling, remove the excess hydrazine and solvent under reduced pressure.

-

The resulting residue, 2-(2,6-dichlorophenoxy)ethylhydrazine, is purified by distillation or crystallization.

-

Step 2: Formation of this compound

-

Reactants : 2-(2,6-Dichlorophenoxy)ethylhydrazine and S-methylisothiourea sulfate.

-

Procedure :

-

Dissolve the purified 2-(2,6-dichlorophenoxy)ethylhydrazine in water or an alcohol/water mixture.

-

Add an equimolar amount of S-methylisothiourea sulfate to the solution.

-

Adjust the pH to be slightly basic (pH 8-9) using a suitable base (e.g., sodium hydroxide solution).

-

Heat the reaction mixture for a period to facilitate the reaction.

-

Upon cooling, the product, this compound, will precipitate.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the pure compound.

-

Caption: Synthetic workflow for this compound.

This protocol describes a method for the quantitative analysis of guanidinium drugs based on ion-pair formation.

-

Principle : The cationic guanidinium group forms a colored ion-pair complex with an anionic dye, such as bromocresol purple, in a buffered aqueous solution. This complex can be extracted into an organic solvent and quantified using a spectrophotometer.

-

Reagents and Equipment :

-

Standard solutions of the guanidinium compound (e.g., this compound sulfate).

-

Bromocresol purple solution.

-

Phosphate buffer (pH 3.8).

-

Chloroform (analytical grade).

-

Separatory funnels.

-

UV-Vis Spectrophotometer.

-

-

Procedure :

-

Prepare a series of standard solutions of the guanidinium drug of known concentrations.

-

In a separatory funnel, mix an aliquot of the standard solution with the phosphate buffer and the bromocresol purple solution.

-

Add a measured volume of chloroform and shake vigorously for 2-3 minutes to extract the ion-pair complex.

-

Allow the layers to separate and collect the chloroform (lower) layer.

-

Measure the absorbance of the chloroform extract at the wavelength of maximum absorption (around 415 nm for bromocresol purple).

-

Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.

-

Assay unknown samples by following the same procedure and determine their concentration from the calibration curve.

-

Signaling Pathways and Mechanism of Action

This compound and related adrenergic neuron blockers exert their effects by disrupting the normal functioning of sympathetic neurons. The primary mechanism involves the inhibition of norepinephrine release from nerve terminals.

These drugs are taken up into the presynaptic neuron by the norepinephrine transporter (NET). Once inside, they are concentrated in the synaptic vesicles, displacing norepinephrine. This leads to a depletion of norepinephrine stores and a reduction in the amount of neurotransmitter released upon nerve stimulation. This compound also directly inhibits dopamine β-hydroxylase, the enzyme that converts dopamine to norepinephrine, further reducing neurotransmitter availability.[2]

Caption: Mechanism of adrenergic neuron blockade by this compound.

Conclusion

This compound is a prototypical example of a medicinally important guanidinium compound. Its chemical structure, characterized by the highly basic guanidinium group, is central to its ability to interact with biological targets and exert its therapeutic effect as an antihypertensive agent. The comparative analysis with other guanidinium-containing molecules, from the closely related adrenergic neuron blockers like Guanethidine to the structurally distinct antidiabetic drug Metformin and the fundamental amino acid Arginine, highlights the remarkable versatility of the guanidinium moiety in drug design. Understanding these chemical relationships, supported by quantitative data and detailed experimental protocols, provides a solid foundation for the future development of novel therapeutics targeting a wide range of diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Guanidine - Wikipedia [en.wikipedia.org]

- 4. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Guanfacine | C9H9Cl2N3O | CID 3519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Guanfacine Hydrochloride | C9H10Cl3N3O | CID 71401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Debrisoquine - Wikipedia [en.wikipedia.org]

- 11. news-medical.net [news-medical.net]

- 12. Metformin - Wikipedia [en.wikipedia.org]

- 13. drugs.com [drugs.com]

- 14. Amino Acids - Arginine R (Arg) [biology.arizona.edu]

- 15. Arginine - Wikipedia [en.wikipedia.org]

- 16. scienceinfo.com [scienceinfo.com]

- 17. uk.typology.com [uk.typology.com]

- 18. L(+)-Arginine | 74-79-3 [chemicalbook.com]

In Vitro Exploration of Guanoclor's Cellular Mechanisms: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanoclor is an antihypertensive agent recognized for its sympatholytic properties. Its primary mechanism of action involves the blockade of adrenergic neurons and the inhibition of dopamine beta-hydroxylase, an enzyme critical for the synthesis of norepinephrine.[1] Despite its clinical use, a comprehensive understanding of its direct cellular and molecular effects in vitro remains to be fully elucidated. This technical guide provides a framework for investigating the in vitro cellular effects of this compound, offering detailed hypothetical experimental protocols, potential signaling pathways for investigation, and a structured approach to data presentation. This document is intended to serve as a foundational resource for researchers aiming to explore the nuanced cellular pharmacology of this compound and similar adrenergic neuron-blocking agents.

Proposed In Vitro Studies on this compound

To systematically investigate the cellular effects of this compound, a series of in vitro assays are proposed. These studies are designed to assess its impact on cell viability, its primary mechanism of action on neurotransmitter dynamics, and the underlying signaling pathways. The human neuroblastoma cell line, SH-SY5Y, and the rat pheochromocytoma cell line, PC12, are recommended as suitable models due to their well-characterized adrenergic and dopaminergic properties.[2][3][4][5][6][7]

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summarization of potential quantitative data that could be generated from the proposed in vitro studies. These tables are structured for clarity and comparative analysis.

Table 1: Cytotoxicity of this compound on Neuronal Cell Lines

| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |

| SH-SY5Y | 24 | 0 (Control) | 100 ± 4.2 | >100 |

| 10 | 98 ± 5.1 | |||

| 50 | 95 ± 4.8 | |||

| 100 | 89 ± 6.3 | |||

| PC12 | 24 | 0 (Control) | 100 ± 3.9 | >100 |

| 10 | 97 ± 4.5 | |||

| 50 | 93 ± 5.5 | |||

| 100 | 85 ± 7.1 |

Table 2: Effect of this compound on Norepinephrine Release

| Cell Line | Stimulus | This compound Pre-treatment (µM) | Norepinephrine Release (pg/mg protein) (Mean ± SD) | % Inhibition |

| Differentiated SH-SY5Y | KCI (50 mM) | 0 (Control) | 150 ± 12.5 | 0 |

| 1 | 110 ± 9.8 | 26.7 | ||

| 10 | 65 ± 7.2 | 56.7 | ||

| 50 | 30 ± 4.1 | 80.0 | ||

| Differentiated PC12 | KCI (50 mM) | 0 (Control) | 220 ± 18.3 | 0 |

| 1 | 160 ± 15.1 | 27.3 | ||

| 10 | 90 ± 11.4 | 59.1 | ||

| 50 | 45 ± 6.9 | 79.5 |

Table 3: Effect of this compound on Dopamine Beta-Hydroxylase Activity

| Source | This compound Concentration (µM) | Enzyme Activity (U/mg protein) (Mean ± SD) | % Inhibition |

| SH-SY5Y Cell Lysate | 0 (Control) | 0.85 ± 0.07 | 0 |

| 1 | 0.62 ± 0.05 | 27.1 | |

| 10 | 0.31 ± 0.03 | 63.5 | |

| 50 | 0.15 ± 0.02 | 82.4 |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments proposed in this guide.

Cell Culture and Differentiation

-

SH-SY5Y Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. For differentiation, plate cells at a low density and treat with 10 µM retinoic acid for 5-7 days.[5]

-

PC12 Cells: Culture in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation, treat with 50-100 ng/mL nerve growth factor (NGF) for 7-10 days.[7]

Cytotoxicity Assay (MTT Assay)

-

Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Norepinephrine Release Assay

-

Plate differentiated SH-SY5Y or PC12 cells in 24-well plates.

-

Wash the cells twice with a Krebs-Ringer-HEPES buffer.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Stimulate norepinephrine release by adding a high concentration of potassium chloride (e.g., 50 mM KCl) for 15 minutes.

-

Collect the supernatant and centrifuge to remove any cellular debris.

-

Quantify the norepinephrine concentration in the supernatant using a commercially available ELISA kit or by HPLC with electrochemical detection.[8]

-

Lyse the cells to determine the total protein content for normalization.

Dopamine Beta-Hydroxylase (DBH) Activity Assay

-

Prepare cell lysates from SH-SY5Y cells treated with or without this compound.

-

Use a commercially available DBH activity assay kit. These assays are typically colorimetric or fluorometric.

-

The assay principle often involves the enzymatic conversion of a substrate (e.g., tyramine) to a product that can be detected.

-

Incubate the cell lysate with the substrate and other reaction components as per the manufacturer's instructions in the presence of varying concentrations of this compound.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the enzyme activity and the percentage of inhibition by this compound.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

Caption: Proposed signaling pathway for this compound's action in an adrenergic neuron.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of alpha 2-adrenergic receptor sites in human retinoblastoma (Y-79) and neuroblastoma (SH-SY5Y) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TOP2B Is Required to Maintain the Adrenergic Neural Phenotype and for ATRA-Induced Differentiation of SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The PC12 cell as model for neurosecretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Release of dopamine and norepinephrine by hypoxia from PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Guanoclor Synthesis: A Detailed Protocol for Laboratory Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Guanoclor, an antihypertensive agent. The protocol is based on established synthetic routes, offering detailed methodologies for the preparation of this aminoguanidine derivative. This guide includes a summary of necessary reagents and their properties, a step-by-step experimental procedure, and diagrams illustrating the synthetic workflow and the compound's putative signaling pathway. All quantitative data is presented in a clear, tabular format for ease of reference. This protocol is intended for use by qualified researchers and scientists in a controlled laboratory setting.

Introduction

This compound, with the IUPAC name 2-{[2-(2,6-Dichlorophenoxy)ethyl]amino}guanidine, is a sympatholytic and antihypertensive drug. Its synthesis involves a two-step process commencing from β-(2,6-dichlorophenoxy)ethyl bromide. This document outlines the detailed experimental procedure for its preparation, ensuring a reproducible and efficient synthesis for research and development purposes.

Chemical Data and Reagents

A summary of the key chemical compounds involved in the synthesis of this compound is provided below.

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| β-(2,6-dichlorophenoxy)ethyl bromide | 1-(2-bromoethoxy)-2,6-dichlorobenzene | C₈H₇BrCl₂O | 273.95 | Starting Material |

| Hydrazine hydrate | Hydrazine monohydrate | H₆N₂O | 50.06 | Reagent |

| 1-(2-(2,6-dichlorophenoxy)ethyl)hydrazine | 1-(2-(2,6-dichlorophenoxy)ethyl)hydrazine | C₈H₁₀Cl₂N₂O | 221.09 | Intermediate |

| S-Methylisothiourea sulfate | 2-methyl-2-thiopseudourea;sulfuric acid | C₂H₈N₂S₂SO₄ | 216.30 | Reagent |

| This compound | 2-{[2-(2,6-Dichlorophenoxy)ethyl]amino}guanidine | C₉H₁₂Cl₂N₄O | 263.12 | Final Product |

Experimental Protocol

The synthesis of this compound is performed in two main stages:

Step 1: Synthesis of 1-(2-(2,6-dichlorophenoxy)ethyl)hydrazine

This step involves the reaction of β-(2,6-dichlorophenoxy)ethyl bromide with hydrazine hydrate.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve β-(2,6-dichlorophenoxy)ethyl bromide in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate to the solution. A molar ratio of 1:10 (bromide to hydrazine hydrate) is recommended to favor the formation of the monosubstituted product.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess hydrazine hydrate and ethanol under reduced pressure.

-

The resulting residue, which contains the desired 1-(2-(2,6-dichlorophenoxy)ethyl)hydrazine, can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This final step involves the reaction of the hydrazine intermediate with S-methylisothiourea sulfate to form the guanidine group.

Procedure:

-

Dissolve the purified 1-(2-(2,6-dichlorophenoxy)ethyl)hydrazine in an appropriate solvent, such as water or a lower alcohol (e.g., ethanol).

-

Add an aqueous solution of S-methylisothiourea sulfate to the reaction mixture. A slight molar excess of the S-methylisothiourea sulfate is typically used.

-

Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

The crude this compound may precipitate from the solution upon cooling or after partial removal of the solvent.

-

The product can be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizing the Process

This compound Synthesis Workflow

Caption: A diagram illustrating the two-step synthesis of this compound.

Proposed Signaling Pathway of this compound

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Guanoclor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Guanoclor using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a sympatholytic drug that acts as an adrenergic neuron blocker and an inhibitor of the enzyme dopamine beta-hydroxylase.[1][2] The method outlined herein is designed to be a robust and reliable procedure for the determination of this compound in research and quality control settings. This document includes a comprehensive experimental protocol, data presentation guidelines, and visual representations of the experimental workflow and relevant signaling pathways.

Introduction

This compound is an antihypertensive agent that exerts its therapeutic effect by interfering with the sympathetic nervous system.[1] Its primary mechanisms of action are the blockage of adrenergic neurons, preventing the release of norepinephrine, and the inhibition of dopamine beta-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine.[2] Accurate and precise analytical methods are crucial for the pharmacokinetic studies, formulation development, and quality control of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note details a reverse-phase HPLC method suitable for the analysis of this compound.

Signaling Pathways of this compound

This compound's pharmacological effects are primarily mediated through two distinct pathways:

-

Adrenergic Neuron Blockade: this compound is taken up into the presynaptic adrenergic neuron by the norepinephrine transporter (NET). Inside the neuron, it is concentrated in the synaptic vesicles, where it displaces and depletes stores of norepinephrine. This leads to a reduction in the amount of norepinephrine released upon nerve stimulation, resulting in a decrease in sympathetic tone.

-

Dopamine Beta-Hydroxylase Inhibition: this compound inhibits the enzyme dopamine beta-hydroxylase, which is located in the synaptic vesicles of adrenergic neurons.[2] This enzyme is critical for the synthesis of norepinephrine from dopamine. By inhibiting this enzyme, this compound further reduces the availability of norepinephrine for release.[2]

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: Newcrom R1 column (or equivalent C18 column, e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS-compatibility)[3]

-

Methanol (HPLC grade)

-

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | Newcrom R1 (or equivalent C18, 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 40:60:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm (or wavelength of maximum absorbance for this compound) |

| Run Time | 10 minutes |

Preparation of Solutions

-